molecular formula C21H25NO5 B3074973 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one CAS No. 102491-77-0

1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one

Cat. No.: B3074973
CAS No.: 102491-77-0
M. Wt: 371.4 g/mol
InChI Key: NNJPGOLRFBJNIW-UHFFFAOYSA-N
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Description

1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one, commonly known as demecolcine or colcemid, is a synthetic alkaloid derivative of colchicine. Its IUPAC name reflects its structural features: a benzo[a]heptalen core with four methoxy groups (positions 1, 2, 3, 10), a methylamino substituent at position 7, and a ketone at position 9 . It belongs to the tropone class, characterized by a cycloheptatrienone ring system .

Demecolcine is renowned for its microtubule-targeting activity. Unlike colchicine, it replaces the acetyl group on the amino moiety with a methyl group, reducing toxicity while retaining antimitotic properties . Applications include cancer therapy (metaphase synchronization) and cell biology (chromosome doubling in plant cloning) .

Properties

IUPAC Name

1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPGOLRFBJNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859391
Record name 1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one involves several steps. One common method starts with colchicine, which undergoes a series of chemical reactions including methylation and reduction to produce the final compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimitotic Agent

Demecolcine is primarily recognized for its role as an antimitotic agent . It disrupts microtubule dynamics by binding to tubulin and preventing its polymerization. This action leads to cell cycle arrest at the metaphase stage, making it useful in cancer research and treatment strategies aimed at inhibiting tumor growth .

Cancer Treatment

Due to its antimitotic properties, Demecolcine has been investigated for its potential in treating various cancers. It has shown effectiveness in reducing tumor size and inhibiting metastasis in preclinical models of cancer . The compound's ability to interfere with cell division makes it a candidate for combination therapies with other chemotherapeutic agents.

Mechanistic Studies

Research has demonstrated that Demecolcine stimulates the intrinsic GTPase activity of tubulin, enhancing the understanding of microtubule dynamics and their role in cellular processes . This insight is crucial for developing new therapeutic strategies targeting microtubule-associated pathways.

Metabolomics and Human Exposure

Demecolcine has been identified in human blood samples, indicating exposure through environmental or occupational means. It is part of the human exposome, which encompasses all external exposures throughout an individual's life . This aspect is particularly relevant for studies focusing on environmental health and toxicology.

Case Study 1: Cancer Cell Line Studies

In a series of studies involving various cancer cell lines, Demecolcine was shown to effectively induce apoptosis and inhibit proliferation. For instance, treatment with Demecolcine resulted in a significant decrease in cell viability in breast cancer cell lines when combined with other chemotherapeutic agents .

Case Study 2: Mechanistic Insights into Microtubule Dynamics

A study published in a peer-reviewed journal explored the molecular interactions between Demecolcine and tubulin. The findings revealed that Demecolcine binds to the colchicine site on tubulin, providing insights into its mechanism of action and paving the way for the development of novel antitumor agents that target similar pathways .

Mechanism of Action

The compound exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, it prevents the polymerization of microtubules, thereby inhibiting mitosis. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural and functional similarities with demecolcine:

Compound Name Key Structural Differences vs. Demecolcine Biological Role
Colchicine (N-[(7S)-1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide) Acetyl group at position 7 (vs. methylamino) Inhibits microtubule polymerization; treats gout and inflammatory diseases .
Deacetylcolchiceine (7-Amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one) Hydroxyl at position 10; lacks methoxy at position 10 Anticancer activity in plant extracts; modulates collagen synthesis .
NSC 691039 ((7S)-7-Hydroxy-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one) Methylsulfanyl at position 10; hydroxy at position 7 Experimental anticancer agent; sulfur group may enhance bioavailability .
CN2 (2-Mercapto-N-[1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]acetamide) Thiol (-SH) substituent Tubulin-binding ligand; used in docking studies to validate protein interactions .

Structural Impact on Function

  • Substituent Effects: Methylamino vs. Acetyl (Demecolcine vs. Colchicine): Demecolcine’s methyl group reduces toxicity compared to colchicine’s acetyl, enabling safer use in cell synchronization . Hydroxyl vs. Methylsulfanyl (NSC 691039): The sulfur atom may enhance lipophilicity and membrane permeability, critical for drug delivery .
  • Tubulin Binding Mechanisms :

    • Demecolcine binds microtubule plus ends, suppressing dynamics at low concentrations .
    • Colchicine inhibits tubulin polymerization by binding β-tubulin, causing metaphase arrest .
    • CN2’s thiol group enables covalent interactions with tubulin, a feature absent in demecolcine .

Pharmacological and Toxicological Profiles

Toxicity Comparison

Compound LD50 (Rodents) Clinical Use Limitations
Demecolcine Lower toxicity Used in vitro (cell synchronization) and cloning .
Colchicine High toxicity Narrow therapeutic index; risk of systemic toxicity .
Deacetylcolchiceine Not reported Preclinical studies show anticancer potential .

Analytical Data

  • Demecolcine :
    • Molecular Weight: 371.433 g/mol .
    • Spectral Data: 1H NMR (CDCl3): δ 3.73 (s, OCH3), 3.05–3.11 (m, ArCH2NH) .
  • Colchicine :
    • Molecular Weight: 399.44 g/mol .
    • X-ray Crystallography: Validates binding to tubulin’s T7 loop .

Biological Activity

1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one, commonly referred to as Demecolcine , is a synthetic compound derived from colchicine. It exhibits significant biological activity primarily through its interaction with microtubules, making it an important subject of study in cancer research and cellular biology.

Target and Mode of Action
Demecolcine primarily targets microtubules , binding to their plus ends. This interaction inhibits the dynamics of microtubule assembly and disassembly, leading to disruption of normal cell division by preventing spindle formation during metaphase.

Biochemical Pathways
The compound influences several biochemical pathways:

  • Cell Division Pathway : Inhibits mitosis by disrupting spindle apparatus formation.
  • Cell Signaling and Gene Expression : Alters cellular signaling pathways that can affect gene expression and metabolism .

Pharmacokinetics

Demecolcine is categorized as a potent active pharmaceutical ingredient. Its pharmacokinetic properties suggest that it should be handled with care due to its potential toxicity at higher concentrations. The compound is stable under proper storage conditions but sensitive to light and heat.

Cellular Effects

Research indicates that Demecolcine affects various cellular functions:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death in certain cancer cell lines .
  • Impact on Cell Metabolism : Alters metabolic pathways, which may contribute to its antitumor effects.

Dosage Effects in Animal Models

Studies have shown that the biological effects of Demecolcine vary significantly with dosage. Lower doses may selectively inhibit tumor growth without affecting normal cells, while higher doses can lead to cytotoxicity in both cancerous and non-cancerous cells .

Table 1: Summary of Biological Effects of Demecolcine

StudyModelDosageKey Findings
Human Cancer Cell Lines0.1 - 10 µMInduced apoptosis and cell cycle arrest
Mouse Xenograft Models5 - 20 mg/kgReduced tumor size significantly
In Vitro Studies0.5 - 5 µMInhibited microtubule dynamics effectively

Case Study: Antitumor Activity

In a notable study involving human breast cancer cell lines, Demecolcine demonstrated a dose-dependent inhibition of cell proliferation. At concentrations ranging from 0.5 µM to 5 µM, significant apoptosis was observed, correlating with increased levels of pro-apoptotic markers. This study underscores the potential of Demecolcine as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Recent structure-activity relationship studies have highlighted the importance of specific functional groups on the biological activity of Demecolcine. Modifications to the methoxy groups have been shown to enhance or diminish its binding affinity for microtubules, providing insights into optimizing its efficacy as an antitumor agent .

Q & A

Q. What are the key synthetic pathways for 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing the benzo[a]heptalenone core through sequential methoxylation, amination, and stereochemical control. For example, starting from intermediates like (S)-tert-butyl carbamate derivatives, deprotection with trifluoroacetic acid yields the free amine, which is then reacted with methylating agents under controlled pH (e.g., sodium bicarbonate) to install the methylamino group . Optimization includes solvent selection (e.g., anhydrous chloroform for moisture-sensitive steps), temperature control (room temperature for amide coupling), and purification via column chromatography with gradients of ethyl acetate/hexane (70:30 to 90:10) to isolate enantiomerically pure products (>97% purity) .

Q. How is the stereochemical configuration (e.g., 7S) of this compound validated, and what analytical techniques are critical for structural elucidation?

The (7S) configuration is confirmed using chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and polarimetric analysis (specific optical rotation: -240° to -250° in ethanol) . Nuclear magnetic resonance (NMR) is essential:

  • ¹H NMR identifies methoxy (δ 3.2–3.8 ppm) and methylamino (δ 2.9 ppm) protons.
  • ¹³C NMR resolves the ketone carbonyl (δ 190–195 ppm) and aromatic carbons (δ 100–150 ppm).
    High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms the molecular ion peak ([M+H]⁺ at m/z 372.1654) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported pharmacological data, such as solubility discrepancies or conflicting bioactivity profiles?

Discrepancies in solubility (e.g., water vs. ethanol) arise from polymorphic forms or hydration states. Researchers should:

  • Characterize crystallinity via X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
  • Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .
    For bioactivity conflicts (e.g., antimitotic potency), validate assays using synchronized cell cultures (e.g., HeLa cells) and compare IC₅₀ values against reference standards like colchicine (positive control) .

Q. How does the methylamino group at position 7 influence the compound’s mechanism of action compared to analogs like colchicine?

The methylamino group enhances binding to β-tubulin by forming a hydrogen bond with Thr179 in the tubulin dimer, as shown by molecular docking simulations (AutoDock Vina). Unlike colchicine’s acetamide group, the methylamino moiety reduces steric hindrance, improving pharmacokinetic properties (e.g., logP ~1.8 vs. colchicine’s logP ~1.2). This is corroborated by in vitro microtubule polymerization assays, where the compound inhibits polymerization at 2 μM (vs. 1 μM for colchicine) .

Q. What methodological approaches are used to resolve conflicting data on the compound’s stability under oxidative or photolytic conditions?

  • For oxidative stability: Accelerated stability testing in 3% H₂O₂ at 40°C for 24 hours, monitored via LC-MS for degradation products (e.g., N-oxide derivatives).
  • For photostability: Expose solid and solution forms to UV-A (320–400 nm) and analyze by HPLC for photodegradants (e.g., demethylated byproducts). Use amber glassware and inert atmospheres (N₂) to mitigate decomposition .

Q. How can researchers design experiments to probe the role of methoxy groups in modulating cytotoxicity and selectivity?

  • Synthesize analogs with selective demethylation (e.g., 10-methoxy → hydroxyl) via boron tribromide (BBr₃) treatment.
  • Evaluate cytotoxicity in cancer vs. non-cancer cell lines (e.g., IC₅₀ in MCF-7 vs. HEK293) to assess selectivity.
  • Correlate structure-activity relationships (SAR) using comparative molecular field analysis (CoMFA) .

Methodological Notes

  • Key sources : Peer-reviewed syntheses (e.g., Russian Chemical Bulletin ), pharmacopoeial standards (Brazilian Pharmacopoeia ), and mechanistic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Reactant of Route 2
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one

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